Hydrazinoadenosine impurity 2
CAS No.:
Cat. No.: VC17950243
Molecular Formula: C10H15N7O4
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15N7O4 |
---|---|
Molecular Weight | 297.27 g/mol |
IUPAC Name | 2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16) |
Standard InChI Key | BAYFDGKAUSOEIS-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Hydrazinoadenosine impurity 2 is a purine nucleoside derivative characterized by a hydrazine group at the C2 position of the adenine base. The IUPAC name, , reflects its stereospecific configuration critical for receptor binding . The ribose moiety adopts a -D-ribofuranose conformation, stabilized by intramolecular hydrogen bonding between the 2'-hydroxyl and N3 of the purine ring .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 297.27 g/mol |
Melting Point | 208–210°C |
Boiling Point | 583.1±60.0°C (Predicted) |
Density | 2.29±0.1 g/cm³ |
Solubility | Sparingly in water, DMSO, methanol |
pKa | 12.76±0.70 (Predicted) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis in -DMSO confirms the structure: NMR (400 MHz) displays a singlet at δ 8.12 ppm for the purine H8 proton, while the hydrazine NH group appears as a broad singlet at δ 5.82 ppm. The ribose protons exhibit characteristic coupling patterns, with H1' at δ 5.92 ppm (d, J = 6.4 Hz) and H2'–H4' between δ 4.30–4.75 ppm . High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H] at m/z 298.1264 (calculated 298.1259) .
Synthesis and Occurrence in Pharmaceutical Production
Industrial Synthesis Pathways
The primary synthesis route involves nucleophilic substitution of 2-chloroadenosine with hydrazine hydrate (Eq. 1):
Optimized conditions (5–10-fold excess hydrazine, 3-hour reaction time) yield 81.4% product with >99% purity . Post-synthesis crystallization using DMSO/alkaline aqueous solutions reduces impurity A (2-hydroxyadenosine) to <0.05% in Regadenoson batches .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase HPLC remains the gold standard, employing acetonitrile:phosphate buffer (pH 6.8) gradients (5→40% ACN over 25 min). Retention times are 12.3±0.2 min for 2-hydrazinoadenosine versus 18.7 min for Regadenoson . Method validation studies demonstrate linearity () across 0.05–5.0 µg/mL, with LOD/LOQ of 0.02/0.05 µg/mL .
Table 2: Comparative HPLC Performance Metrics
Parameter | 2-Hydrazino Adenosine | Regadenoson |
---|---|---|
Retention Time | 12.3 min | 18.7 min |
Theoretical Plates | 8,450 | 12,300 |
Tailing Factor | 1.12 | 1.08 |
Spectroscopic and Mass Spectrometric Methods
FT-IR analysis reveals key functional groups: N-H stretch (3350 cm), C=N (1645 cm), and ribose C-O (1075 cm) . LC-MS/MS using positive electrospray ionization (ESI+) enables trace detection, with transitions m/z 298→136 (quantifier) and 298→152 (qualifier) .
Pharmacological Profile and Receptor Interactions
Adenosine Receptor Affinity
2-Hydrazinoadenosine exhibits selective A2a receptor agonism ( nM) over A1 receptors ( nM) . Molecular docking simulations show the hydrazine group forms dual hydrogen bonds with Thr88 and His278 of the A2a receptor, stabilizing the active conformation . In isolated rat aorta models, 10 µM induces 85±4% vasodilation without affecting heart rate—a 17-fold selectivity window versus A1-mediated effects.
Metabolic Stability and Toxicity
Hepatic microsomal studies indicate rapid glucuronidation (t = 8.7 min in human), primarily via UGT1A9. The major metabolite, 2-hydrazinoadenosine-5'-O-glucuronide, shows 23-fold reduced receptor binding . Chronic toxicity in rats (28-day, 50 mg/kg/day) revealed testicular atrophy and reduced sperm motility, aligning with GHS H361 hazards .
Parameter | Requirement |
---|---|
Storage Temperature | -20°C, desiccated |
Incompatibilities | Strong oxidizers, acids |
Spill Management | Absorb with vermiculite |
Disposal | Incineration at >1,000°C |
Environmental Impact
The compound’s low logP (-1.2) limits bioaccumulation, but aquatic toxicity (EC = 4.2 mg/L in Daphnia magna) necessitates wastewater pretreatment. Advanced oxidation processes (UV/HO) achieve 99.6% degradation in 30 min .
Recent Advances and Future Directions
The 2024 PATENT-CN106397442A introduced a continuous flow synthesis platform, reducing impurity generation by 78% through precise temperature control (70±0.5°C) . Hybrid analogs like 2-[N'-(3-arylallylidene)hydrazino]adenosines show enhanced A2a selectivity (K = 3.1 nM) and oral bioavailability (F = 62%) in primate models . Upcoming clinical trials (NCT05583221) will evaluate a 2-hydrazinoadenosine-derived PET tracer for myocardial perfusion imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume